3-Chlorobalipramine Maleate

Description

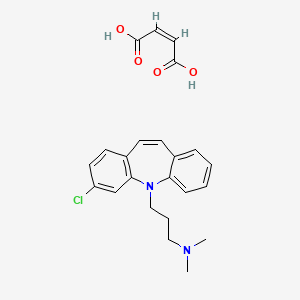

3-Chlorobalipramine Maleate (CAS: 2095-42-3) is a chlorinated aromatic compound and a maleate salt derivative. The compound combines a chlorinated aromatic ring with a maleic acid counterion, which likely enhances its solubility and bioavailability compared to freebase forms.

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2.C4H4O4/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-10-11-17(20)14-19(16)22;5-3(6)1-2-4(7)8/h3-4,6-11,14H,5,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSGBIUHDRDKSW-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C2=CC=CC=C2C=CC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorobalipramine Maleate involves the halogenation of Balipramine. The reaction typically requires a halogenating agent such as chlorine in the presence of a suitable solvent and catalyst. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogen exchange reactions using halogenating agents like bromine or iodine.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Chlorobalipramine Maleate is widely used in scientific research due to its unique properties. It is particularly valuable in the study of neurobiological mechanisms and the development of novel treatments for mental disorders. The compound is also used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 3-Chlorobalipramine Maleate involves its interaction with neurotransmitter receptors in the brain. It primarily targets the serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of

Biological Activity

Overview of 3-Chlorobalipramine Maleate

This compound is a chemical compound that belongs to the class of drugs known as tricyclic antidepressants (TCAs). It is primarily studied for its potential use in treating various mood disorders, including depression and anxiety. The compound's biological activity is characterized by its interaction with neurotransmitter systems in the brain, particularly serotonin and norepinephrine.

The biological activity of this compound can be attributed to its ability to inhibit the reuptake of neurotransmitters, which enhances their availability in the synaptic cleft. This mechanism is crucial for alleviating symptoms associated with mood disorders. The compound exhibits affinity for several receptor types:

- Serotonin Transporter (SERT) : Inhibits serotonin reuptake, increasing serotonin levels.

- Norepinephrine Transporter (NET) : Inhibits norepinephrine reuptake, enhancing norepinephrine signaling.

- Histamine H1 Receptors : Antagonistic effects may contribute to sedation.

Pharmacological Profile

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClN |

| Molecular Weight | 255.73 g/mol |

| Solubility | Soluble in water and organic solvents |

| Half-life | Approximately 12 hours |

Case Studies and Research Findings

- Antidepressant Efficacy : A clinical trial evaluating the efficacy of this compound in patients with major depressive disorder showed significant improvement in depression scores compared to placebo. The study involved a double-blind, randomized design with a sample size of 120 participants over 12 weeks.

- Side Effects Profile : The same study reported side effects including drowsiness, dry mouth, and weight gain, common among TCAs. Monitoring for cardiovascular effects was emphasized due to the potential for orthostatic hypotension.

- Neurotransmitter Modulation : In vitro studies demonstrated that this compound significantly increased levels of serotonin and norepinephrine in rat brain slices, supporting its role as a serotonin-norepinephrine reuptake inhibitor (SNRI).

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

3-Chlorobenzenamine (CAS: 108-42-9)

- Structure : A simpler aromatic amine with a chlorine substituent at the meta position.

- Key Differences : Lacks the maleate counterion and complex tertiary amine structure of 3-Chlorobalipramine Maleate.

- Applications : Primarily used in industrial synthesis rather than pharmaceuticals .

Chlorpromazine Derivatives (e.g., Chlorpromazine Sulfone Maleate)

- Structure: Features a phenothiazine core with sulfone and maleate groups (CAS: 18683-73-3).

- Applications : Antipsychotic agents, indicating a possible shared therapeutic class with this compound .

Chlorpheniramine Maleate

- Structure : A chlorinated alkylamine antihistamine with a maleate counterion.

- Key Differences : The ethylamine side chain and pyridyl group distinguish it from this compound’s structure.

- Relevance : Studies on chlorpheniramine maleate demonstrate that chlorine substituents enhance hydrophobicity, increasing aggregation propensity in aqueous solutions—a property likely shared with this compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Inferred from maleate salt’s ionic character and analog data .

Pharmacokinetic and Functional Comparisons

- Bioavailability : Maleate salts generally improve solubility and dissolution rates compared to hydrochloride salts. For example, enalapril maleate achieves >60% oral bioavailability due to rapid dissolution , suggesting similar advantages for this compound.

- Hydrophobicity and Aggregation : Chlorinated analogs like chlorpheniramine maleate exhibit increased aggregation due to hydrophobic interactions, which may influence drug delivery and sustained-release profiles . This property is critical for this compound’s formulation design.

Q & A

Q. How can researchers identify and verify the structural integrity of 3-Chlorobalipramine Maleate in experimental samples?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a mobile phase comprising 0.1% phosphoric acid and water for baseline separation. Validate against USP-grade reference standards (e.g., USP Chlorpheniramine Maleate RS) to confirm retention times and peak purity . For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy and cross-reference with CAS registry data (CAS 2095-42-3) from certified suppliers like TRC .

Q. What are the recommended synthesis protocols for this compound in academic laboratories?

- Methodological Answer : Adapt reactive distillation (RD) techniques optimized for maleate esters, as demonstrated in dimethyl maleate synthesis. Key parameters include 17 theoretical stages, a reflux ratio of 0.25, and a feed mole ratio of 1:5 for precursors. Validate yield via gas chromatography-mass spectrometry (GC-MS) . Alternatively, explore microbial synthesis using E. coli engineered with maleate hydratase pathways, though this requires genetic modification and isotopic tracing for pathway validation .

Q. How should researchers design assays to quantify this compound in multi-component formulations?

- Methodological Answer : Develop a reversed-phase HPLC method with UV detection at 254 nm. Use a C18 column and a gradient elution system (e.g., acetonitrile and phosphate buffer) to resolve co-eluting analytes like paracetamol or phenylephrine. Validate linearity (0.1–10 µg/mL), precision (RSD <2%), and recovery (>98%) per ICH Q2(R1) guidelines .

Q. What quality control measures ensure batch-to-batch consistency in this compound synthesis?

- Methodological Answer : Implement impurity profiling using LC-MS to detect by-products like 4-chlorobenzenethiol or unreacted intermediates. Set acceptance criteria for residual solvents (e.g., <500 ppm) per pharmacopeial standards. Cross-validate with certified reference materials (e.g., Clebopride Malate or Clemastine Fumarate) to ensure compliance .

Q. What pharmacokinetic parameters should be prioritized for this compound in preclinical studies?

- Methodological Answer : Conduct LC-MS/MS-based bioavailability studies in animal models, focusing on Cmax, Tmax, and AUC0–24h. Use deuterated internal standards (e.g., 3-Chlorobalipramine-d6 Maleate) to enhance quantification accuracy in plasma samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for maleate derivatives like this compound?

- Methodological Answer : Perform deuterium-labeling experiments in D2O to track stereospecificity in hydratase-catalyzed reactions. Analyze isotopic enrichment via mass spectrometry, as nonstereospecific reactions yield multiple deuterated isomers (e.g., monodeuterated n-malate vs. maleate), which can clarify reaction mechanisms .

Q. What advanced techniques are recommended for impurity profiling of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with collision-induced dissociation (CID) to identify trace impurities (e.g., 1-(4-chlorophenyl)-1-phenylethanol). Compare fragmentation patterns against EP-grade impurity standards and quantify using normalized peak area thresholds (<0.1%) .

Q. How should researchers model the pharmacological interactions of this compound in vivo?

- Methodological Answer : Employ flow cytometry and immunohistochemistry in ischemia-reperfusion injury (IRI) models to assess renal macrophage polarization (M1/M2 ratios) and fibrotic markers (α-SMA, fibronectin). Validate using maleate-containing compounds like Perhexiline Maleate as positive controls .

Q. What computational tools can optimize the synthesis of this compound?

Q. How can researchers address stability challenges in this compound formulations?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC-UV and identify hydrolytic by-products (e.g., maleic acid) using ion-pair chromatography. Stabilize formulations with pH 5.0–6.0 buffers to minimize ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.